Niraparib metabolite M1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Niraparib metabolite M1 is a byproduct of the drug Niraparib, which acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms within cells. Niraparib works by blocking these enzymes, leading to cell death in cancer cells with mutations in specific genes involved in DNA repair, such as BRCA1 and BRCA2 [].

Biomarker for Niraparib Studies

Niraparib metabolite M1 has shown value in studies investigating the pharmacokinetics (movement of a drug through the body) of Niraparib. Assays have been developed to quantify M1 levels in plasma and urine, which helps researchers understand how effectively Niraparib is absorbed, distributed, metabolized, and excreted []. This information is crucial for designing appropriate dosing regimens and evaluating the overall efficacy of Niraparib treatment [].

Limited Independent Research

Currently, there is limited independent research directly investigating the biological properties or potential therapeutic effects of Niraparib metabolite M1 itself. Most research focuses on Niraparib and its established role in PARP inhibition for cancer treatment.

Niraparib metabolite M1 is a significant metabolic product of Niraparib, a poly(ADP-ribose) polymerase inhibitor used primarily in cancer therapy. The chemical formula for Niraparib metabolite M1 is C19H19N3O2, and it is characterized by its role in enhancing the therapeutic effects of its parent compound. Niraparib itself is known for inhibiting single-strand break repair mechanisms, leading to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in homologous recombination repair pathways, such as BRCA mutations .

- Safety data for Niraparib metabolite M1 is limited.

- As a research compound, it should be handled with care following standard laboratory safety protocols.

Future Research Directions

- Further research is needed to understand the complete metabolic pathway leading to Niraparib metabolite M1 formation [].

- Additionally, investigating the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the metabolite would provide valuable insights into its potential impact on niraparib's overall efficacy.

The metabolic pathway of Niraparib leading to the formation of metabolite M1 involves various enzymatic reactions primarily facilitated by cytochrome P450 enzymes. These reactions typically involve hydroxylation and subsequent conjugation processes that modify the structure of the parent compound. Niraparib metabolite M1 does not significantly inhibit the metabolism of other substrates processed by cytochrome P450 isoforms, indicating a selective interaction profile .

The synthesis of Niraparib metabolite M1 typically occurs through metabolic processes in the liver after the administration of Niraparib. The primary synthetic route involves oxidation and hydrolysis reactions catalyzed by liver enzymes. Specific laboratory methods for synthesizing M1 outside biological systems may include:

- Oxidative Hydrolysis: Using oxidizing agents to facilitate the conversion of Niraparib into its carboxylic acid form.

- Enzymatic Conversion: Employing liver microsomes or recombinant enzymes to mimic metabolic conditions.

These methods allow for the study and characterization of M1 in laboratory settings .

Niraparib metabolite M1 is primarily studied in the context of cancer treatment, particularly for its potential synergistic effects with Niraparib. Its applications include:

- Cancer Therapy: As part of treatment regimens for cancers with BRCA mutations.

- Pharmacokinetic Studies: Understanding the metabolism and bioavailability of Niraparib.

- Research: Investigating mechanisms of action related to DNA damage response and repair pathways.

The exploration of M1's effects on tumor biology may provide insights into optimizing therapeutic strategies involving PARP inhibitors .

Interaction studies have shown that Niraparib metabolite M1 does not significantly inhibit major cytochrome P450 isoforms involved in drug metabolism. This characteristic suggests a lower likelihood of drug-drug interactions compared to other compounds that may affect hepatic enzyme activity. Furthermore, ongoing research aims to elucidate how M1 interacts with various biological targets, particularly within DNA repair pathways .

Niraparib metabolite M1 can be compared with several other compounds within the class of PARP inhibitors and related metabolites. Here are some notable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Olaparib | C24H23N3O4 | First approved PARP inhibitor; potent against BRCA-deficient tumors. |

| Rucaparib | C22H24N4O4 | Exhibits activity against tumors with homologous recombination deficiencies. |

| Talazoparib | C21H22N4O3 | Notable for its high potency and selectivity against PARP-1 and PARP-2. |

| Niraparib | C19H20N4O3 | Parent compound; known for its extended half-life and efficacy in maintenance therapy. |

Uniqueness of Niraparib Metabolite M1

Niraparib metabolite M1 is unique due to its specific metabolic origin from Niraparib and its potential role in enhancing the therapeutic effects without significantly impacting hepatic drug metabolism pathways. This characteristic may provide advantages in clinical settings where minimizing drug interactions is crucial .

Molecular Identity

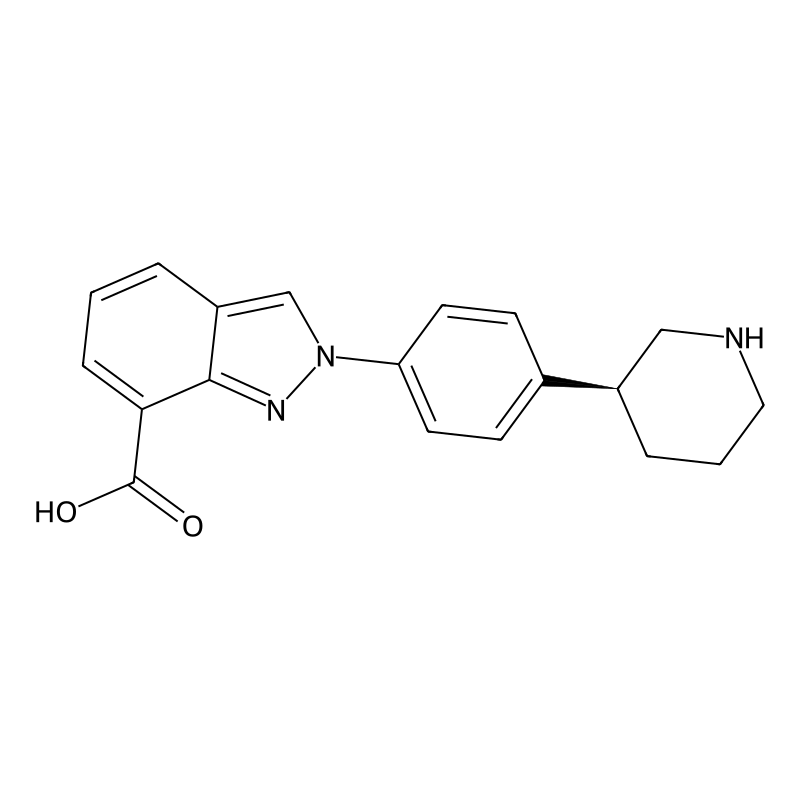

Chemical Name: 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid

Niraparib metabolite M1 is systematically named as 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid, representing the major metabolite formed through the hydrolysis of the parent compound niraparib [1] [2]. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural architecture, incorporating a substituted indazole core bearing a carboxylic acid functional group at the 7-position [1]. This metabolite is also recognized by alternative designations including niraparib carboxylic acid metabolite M1 and M1 metabolite of niraparib [3] [4].

The compound is registered under Chemical Abstracts Service number 1476777-06-6 and carries the United States Food and Drug Administration Unique Ingredient Identifier UXM824C9GS [1] [2]. The structural identity has been confirmed through high-resolution mass spectrometry techniques, demonstrating mass accuracy within 5 parts per million of the theoretical molecular mass [12].

Molecular Formula: C19H19N3O2

The molecular formula C19H19N3O2 defines the atomic composition of niraparib metabolite M1 [1] [2] [3]. This formula indicates the presence of 19 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms within the molecular structure [1] [6]. The empirical formula reflects the transformation from the parent niraparib compound through amide hydrolysis, resulting in the conversion of the carboxamide group to a carboxylic acid functionality [12].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 322.155552 for the protonated molecular ion [M+H]+, consistent with the proposed molecular formula [12]. The elemental composition has been validated through high-resolution mass spectrometry with experimental accuracy of -2.37 parts per million relative to the theoretical mass [12].

Structural Features and Stereochemistry

The molecular architecture of niraparib metabolite M1 encompasses several distinctive structural features [1] [13]. The compound contains a 2H-indazole ring system as the central scaffold, with substitution occurring at the 2-position with a 4-[(3S)-piperidin-3-yl]phenyl group and at the 7-position with a carboxylic acid moiety [1] [13]. The indazole core represents a bicyclic heterocyclic system consisting of fused benzene and pyrazole rings [25].

The stereochemical configuration is defined by the presence of a single chiral center located at the 3-position of the piperidine ring, designated as (3S) configuration [1] [13]. This stereocenter determines the spatial arrangement of the substituents and contributes to the compound's three-dimensional structure [13]. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles [20].

| Structural Component | Description | Position |

|---|---|---|

| Indazole core | Bicyclic heterocycle | Central scaffold |

| Phenyl linker | Aromatic ring | 4-position of phenyl |

| Piperidine ring | Six-membered saturated heterocycle | 3-position substitution |

| Carboxylic acid | Functional group | 7-position of indazole |

| Stereocenter | (3S) configuration | 3-position of piperidine |

Physicochemical Properties

Molecular Weight (321.4 g/mol)

The molecular weight of niraparib metabolite M1 is established as 321.37 g/mol based on the sum of atomic weights within the molecular formula C19H19N3O2 [2] [3] [4]. High-resolution mass spectrometry provides the monoisotopic mass as 321.147726864 daltons, representing the mass of the molecule composed entirely of the most abundant isotopes [1] [13]. The average molecular weight accounts for the natural abundance of isotopes and is consistently reported across multiple analytical sources [2] [6] [9].

The molecular weight determination has been confirmed through various analytical techniques including electrospray ionization mass spectrometry, where the protonated molecular ion [M+H]+ appears at mass-to-charge ratio 322 [12]. This value represents a decrease of approximately 1 dalton compared to the parent niraparib compound, reflecting the hydrolysis transformation that converts the amide group to a carboxylic acid [12].

Solubility Profile

The solubility characteristics of niraparib metabolite M1 demonstrate significant solubility in dimethyl sulfoxide, with reported values of ≥100 mg/mL, corresponding to approximately 311.17 millimolar concentration [2] [6] [11]. This high solubility in polar aprotic solvents facilitates analytical and research applications requiring dissolved compound preparation [6].

The compound exhibits limited solubility in less polar solvents, consistent with the presence of polar functional groups including the carboxylic acid moiety and nitrogen-containing heterocycles [2]. The carboxylic acid group contributes to the compound's ability to form hydrogen bonds with protic solvents, influencing its dissolution behavior [21]. The predicted pKa value of -2.18±0.30 suggests the carboxylic acid group remains largely protonated under physiological pH conditions [2].

Physical State and Appearance

Niraparib metabolite M1 exists as a solid under standard laboratory conditions [2] [3] [6]. The compound is characterized by its light yellow to light brown coloration, with some sources describing it as a light brown to brown solid [2] [3]. The crystalline nature of the material facilitates handling and storage for analytical applications [23].

The physical appearance may vary slightly depending on purity and preparation methods, with high-purity samples typically displaying a lighter coloration [3]. The solid state properties are consistent with the molecular structure, which contains aromatic ring systems and polar functional groups that promote intermolecular interactions and crystalline packing [21].

Stability Characteristics

Storage stability recommendations for niraparib metabolite M1 specify maintaining the compound at -20°C to ensure long-term stability [2] [6] [11]. Under these conditions, the solid material demonstrates stability for extended periods, with powder form remaining stable for up to 3 years [6]. At elevated storage temperatures of 4°C, stability is maintained for approximately 2 years [6].

Solution stability varies significantly with solvent and storage conditions [6] [11]. In dimethyl sulfoxide solutions, the compound maintains stability for 6 months when stored at -80°C, while storage at -20°C limits stability to 1 month [6] [11]. These stability characteristics are critical for analytical method development and bioanalytical applications requiring reliable compound integrity over time [18].

| Storage Condition | Temperature | Stability Duration |

|---|---|---|

| Powder form | -20°C | 3 years |

| Powder form | 4°C | 2 years |

| Solution (DMSO) | -80°C | 6 months |

| Solution (DMSO) | -20°C | 1 month |

Spectroscopic and Analytical Identifiers

Mass Spectral Characteristics

Mass spectrometric analysis of niraparib metabolite M1 reveals characteristic fragmentation patterns that facilitate compound identification and quantification [12] [27]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 322, representing the intact molecule with an additional proton [12]. Primary fragmentation generates a prominent product ion at mass-to-charge ratio 304, corresponding to the loss of water (18 daltons) from the protonated molecular ion [12].

Secondary fragmentation produces additional diagnostic ions including mass-to-charge ratios 276, 263, 235, and 207 [12]. The fragmentation pattern demonstrates similarities to the parent niraparib compound, with the mass-to-charge ratio 304 fragment being particularly significant for analytical applications [12]. Multiple reaction monitoring transitions utilize the 322 → 304 pathway for quantitative analysis in liquid chromatography-tandem mass spectrometry methods [27] [29] [30].

Collision-induced dissociation parameters for optimal fragmentation include collision energies ranging from 22 to 40 electron volts depending on the mass spectrometer configuration [27] [29]. The fragmentation efficiency and reproducibility make these transitions suitable for bioanalytical applications requiring high sensitivity and specificity [18] [27].

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides structural confirmation for niraparib metabolite M1 through characteristic chemical shift patterns associated with the indazole ring system and substituent groups [25]. The indazole protons typically exhibit distinct chemical shifts that differentiate between 1H-indazole and 2H-indazole tautomers, with the 2H-indazole form being predominant in this compound [25].

The aromatic protons of the phenyl linker and indazole core appear in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 7-8 parts per million [25]. The piperidine ring protons display characteristic multipicity patterns reflecting the chair conformation and substitution pattern [25]. The carboxylic acid proton appears as a broad signal that may exchange with deuterium oxide [25].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the carbonyl carbon of the carboxylic acid group, typically appearing around 170-180 parts per million [25]. The aromatic carbons of the indazole and phenyl rings display characteristic shifts in the 120-140 parts per million range [25].

Chromatographic Behavior

Liquid chromatographic separation of niraparib metabolite M1 demonstrates retention times typically ranging from 14 to 17 minutes under reversed-phase conditions [12] [18] [24]. The compound exhibits excellent chromatographic behavior on C18 stationary phases with gradient elution systems incorporating aqueous buffers and organic modifiers [18] [24] [27].

Optimal separation conditions employ mobile phase systems consisting of ammonium acetate buffer (typically 2-20 millimolar) as the aqueous component and acetonitrile or methanol as the organic modifier [18] [24] [27]. Gradient elution profiles facilitate baseline separation from related compounds and matrix components [18] [27].

The compound demonstrates good peak symmetry with tailing factors typically below 1.5, indicating minimal secondary interactions with the stationary phase [28]. Column efficiency typically exceeds 6000 theoretical plates, providing adequate resolution for analytical applications [28]. The retention behavior is consistent across different analytical platforms, facilitating method transfer and validation [18] [27].

| Chromatographic Parameter | Typical Value | Analytical Significance |

|---|---|---|

| Retention time | 14-17 minutes | Compound identification |

| Tailing factor | <1.5 | Peak symmetry |

| Theoretical plates | >6000 | Column efficiency |

| Resolution | >2.0 | Separation quality |

Primary Formation Mechanism

Carboxylesterase-Mediated Hydrolysis Pathway

The primary metabolic pathway for niraparib involves carboxylesterase-mediated hydrolysis, which converts niraparib to its major inactive metabolite M1 through amide hydrolysis [1] [2]. This transformation represents the predominant biotransformation mechanism in humans, with carboxylesterases virtually serving as the only primary pathway for M1 formation in cancer patients [1]. The enzymatic process involves the hydrolytic cleavage of the amide bond in niraparib, resulting in the formation of M1, which is chemically identified as the carboxylic acid metabolite of niraparib [1] [2].

Human mass balance studies have demonstrated that carboxylesterase-mediated amide hydrolysis of niraparib to form M1 has been evidently shown as virtually the only primary pathway in cancer patients [1]. The formation of M1 occurs through the hydrolytic cleavage of the parent compound, with carboxylesterases playing the predominant role in this biotransformation process [2] [3]. In vitro studies using human hepatic microsomes have confirmed that M1 formation is inhibited by greater than 98% in the presence of carboxylesterase inhibitors, including phenylmethylsulfonyl fluoride and bis[4-nitrophenyl] phosphate [4]. This high level of inhibition demonstrates the critical importance of carboxylesterases in the primary metabolic pathway.

Enzyme Specificity and Kinetics

The enzyme specificity for M1 formation demonstrates remarkable selectivity for carboxylesterases over other metabolic enzymes. While niraparib undergoes minor oxidative metabolism through cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP2D6, the contribution of these oxidative pathways is minimal compared to the carboxylesterase-mediated route [2] [5]. In vitro studies have shown that neither niraparib nor M1 inhibits any active substance-metabolizing cytochrome P450 enzymes, including CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 [2] [6].

The kinetic parameters for M1 formation reveal that the metabolite reaches peak plasma concentrations approximately 8-10 hours after niraparib administration, with a mean terminal half-life of 78.4 hours [7]. The exposure ratio of M1 to niraparib is approximately 1.3-2.2 fold in plasma, indicating substantial formation and accumulation of the metabolite [8]. Human mass balance studies have shown that M1 accounts for 9.3% of the relative area under the curve from time zero to 168 hours of total radioactivity in plasma [1].

Subcellular Localization of Metabolic Transformation

The subcellular localization of niraparib to M1 transformation occurs primarily within liver microsomes, where carboxylesterases are abundantly expressed [4] [9]. The metabolic transformation takes place in the hepatic microsomal fraction, which contains the highest concentration of carboxylesterase enzymes responsible for the hydrolytic cleavage of niraparib [9]. The liver serves as the primary organ for this biotransformation, with the microsomal compartment providing the optimal environment for carboxylesterase-mediated metabolism.

The hepatic localization of M1 formation is supported by studies demonstrating that the liver is the predominant site of niraparib metabolism [9]. The extensive tissue distribution of niraparib, with an apparent volume of distribution of 1074 L in cancer patients, facilitates the delivery of the parent compound to hepatic microsomes where carboxylesterases catalyze the formation of M1 [2] [8].

Secondary Metabolic Transformations

Glucuronidation to M10 Metabolite

Following the formation of M1, the most significant secondary metabolic transformation involves glucuronidation by uridine 5'-diphospho-glucuronosyltransferases to form M10, the M1 glucuronide conjugate [1] [9]. This phase II conjugation reaction represents the major secondary metabolic pathway for M1, with M10 becoming the predominant circulating metabolite in human plasma [1] [2]. The glucuronidation process involves the conjugation of glucuronic acid to M1, enhancing its water solubility and facilitating excretion.

Three distinct forms of M10 have been identified through liquid chromatography-tandem mass spectrometry analysis, designated as M10(1), M10(2), and M10(3), with retention times of 9, 12, and 14 minutes respectively [1]. These forms collectively account for 55.7% of the radioactive dose in plasma, with M10(2) being the most abundant form at 26.8% of the total radioactivity area under the curve [1]. The molecular formula for all M10 forms is C25H29N3O8, with a molecular weight of 498.52 daltons [1].

Mass spectrometric analysis reveals that M10 compounds show a parent protonated mass of m/z 498, with characteristic fragmentation patterns including m/z 322 corresponding to M1 after loss of 176 Da, indicating the presence of a glucuronide group [1]. The identification of M10 as M1 glucuronides is supported by the detection of m/z 304 after additional loss of water, and the MS³ spectra showing similar fragmentation patterns to M1 [1].

Methylation Pathways

Methylation represents a minor but significant secondary metabolic pathway for M1, resulting in the formation of methylated M1 with the molecular formula C20H21N3O2 [1]. This phase II biotransformation involves the addition of a methyl group to M1, creating a more hydrophobic metabolite compared to the parent M1 compound [1]. The methylated M1 metabolite accounts for 2.5% of the radioactive dose in plasma, with a retention time of 31 minutes in liquid chromatography analysis [1].

The methylation pathway represents one of the less common phase II biotransformations, particularly occurring for substrates containing carbon, nitrogen, oxygen, and sulfur functional groups [1]. Unlike most other phase II conjugation reactions that typically increase water solubility, methylation results in more hydrophobic metabolites, which is consistent with the later elution time of methylated M1 in chromatographic analysis [1]. The methylation process likely occurs through the binding of the methyl group to oxygen functional groups in M1, reducing the compound's polarity and hydrophilicity [1].

Mass spectrometric analysis of methylated M1 shows a parent ion of m/z 336, with MS² and MS³ spectra displaying similar fragmentation patterns to both niraparib and M1, including characteristic product ions at m/z 304 and subsequent fragments at m/z 263, 235, and 276 [1]. The methylated M1 metabolite has not been detected in urine or feces, suggesting that it may undergo further metabolism or have different excretion kinetics compared to other metabolites [1].

Monooxygenation and Hydrogenation Routes

Secondary metabolic transformations of M1 include monooxygenation and dehydrogenation pathways, resulting in the formation of M9, identified as mono-oxygenated dehydrogenated M1 [1]. This metabolite has a molecular formula of C19H17N3O3 and shows a protonated molecular ion at m/z 336 [1]. The formation of M9 represents a minor oxidative pathway that occurs after the primary formation of M1, involving the addition of oxygen and the removal of hydrogen atoms from the M1 structure [1].

The monooxygenation pathway produces metabolites with altered oxidation states compared to the parent M1 compound. Mass spectrometric analysis of M9 reveals a characteristic product ion at m/z 318, likely resulting from the loss of water, followed by additional fragmentation producing ions at m/z 290 through the loss of carbon monoxide [1]. Further fragmentation leads to product ions at m/z 231 through sequential losses of ammonia, methylamine, N-methylhydroxylamine, and N-ethylhydroxylamine [1].

The M9 metabolite has been detected in very small amounts and is considered a low-abundance metabolite because of its minimal concentrations in biological matrices [1]. The compound has not been detected in feces and shows concentrations below the lower limit of quantification in urine samples [1]. The formation of M9 likely occurs through cytochrome P450-mediated oxidation reactions, though the specific enzymes involved in this transformation have not been definitively characterized [1].

Comparative Metabolism across Species

Human Metabolic Profile

The human metabolic profile of niraparib demonstrates a distinctive pattern characterized by the predominance of carboxylesterase-mediated hydrolysis over oxidative metabolism [1] [2]. In humans, M1 formation represents virtually the only primary metabolic pathway, with carboxylesterases serving as the principal enzymes responsible for this biotransformation [1]. The human metabolic profile shows that M1 accounts for 9.3% of the relative area under the curve in plasma, while the glucuronidated forms of M1 collectively represent 55.7% of the total radioactivity [1].

Human studies reveal that both renal and hepatic pathways are comparably involved in the excretion of niraparib and its metabolites, with 47.5% of the administered dose recovered in urine and 38.8% in feces over 504 hours [1]. The human metabolic profile demonstrates that M1 is the major metabolite found in urine, accounting for 20.0% of the administered dose, while niraparib itself accounts for 10.5% of the dose in urine [1]. In feces, niraparib represents the majority of the recovered radioactivity at 18.7% of the administered dose, with M1 accounting for only 2.4% [1].

The human pharmacokinetic profile shows that M1 has a terminal half-life of 78.4 hours, which is comparable to the parent compound's half-life of 87.4 hours [1]. The exposure ratio of M1 to niraparib in human plasma ranges from 1.3 to 2.2 fold, indicating significant metabolite formation and accumulation [8]. The human metabolic profile demonstrates minimal involvement of cytochrome P450 enzymes, with the oxidative pathway being considerably less important than observed in preclinical species [1].

Preclinical Species Metabolic Patterns

Preclinical studies in laboratory animals reveal significant species differences in niraparib metabolism compared to humans. In rats, the metabolic profile shows greater involvement of oxidative pathways mediated by cytochrome P450 enzymes, contrasting with the predominantly hydrolytic metabolism observed in humans [10]. Rat studies demonstrate higher intrinsic clearance values in liver microsomes, with significant metabolism through CYP1A1-mediated oxidation [10]. The rat metabolic profile shows considerable turnover by cytochrome P450 enzymes, particularly CYP1A1, which contributes substantially to niraparib metabolism in this species [10].

Dogs exhibit markedly different metabolic patterns compared to humans, with significantly higher plasma clearance values of 31 milliliters per minute per kilogram, despite maintaining good oral bioavailability [10]. The canine metabolic profile demonstrates rapid clearance mechanisms that differ substantially from the human pattern, suggesting species-specific differences in metabolic enzyme expression and activity [10]. In dogs, the high clearance pattern indicates more extensive metabolism compared to humans, where carboxylesterase-mediated hydrolysis predominates [10].

Mouse studies reveal the influence of efflux transporters on niraparib disposition, with P-glycoprotein and breast cancer resistance protein affecting both brain penetration and systemic exposure [11]. In mice deficient in Abcb1a/1b and Abcg2 transporters, niraparib brain-to-plasma ratios increased 6 to 7-fold compared to wild-type animals, demonstrating the importance of transporter-mediated clearance in this species [11]. The mouse metabolic profile shows that M1 formation occurs but is influenced by transporter-mediated processes that affect the overall disposition of both parent compound and metabolite [11].

In Vitro-In Vivo Correlation of Metabolism

The correlation between in vitro and in vivo metabolism of niraparib shows significant species-dependent variations, with human studies demonstrating better predictability from in vitro hepatic microsome studies compared to preclinical species [1] [10]. In vitro studies using human liver microsomes accurately predicted the predominant role of carboxylesterases in M1 formation, with greater than 98% inhibition observed in the presence of carboxylesterase inhibitors [4]. This strong correlation between in vitro enzyme inhibition studies and in vivo human metabolic patterns validates the use of human liver microsomes for predicting niraparib metabolism in humans [4].

The in vitro-in vivo correlation for cytochrome P450-mediated metabolism shows species-specific differences, with human studies demonstrating minimal oxidative metabolism compared to predictions from rat and dog liver microsome studies [1] [10]. In vitro studies using rat liver microsomes showed significant intrinsic clearance and CYP1A1-mediated metabolism, but these findings did not translate to the human in vivo situation where oxidative metabolism is minimal [1] [10]. This discrepancy highlights the importance of species-specific metabolic enzyme expression patterns and the limitations of cross-species extrapolation for metabolic predictions [1].

The correlation between in vitro transporter studies and in vivo disposition varies significantly across species, with mouse studies showing substantial effects of efflux transporters that are less prominent in human studies [11]. In vitro studies demonstrate that niraparib is a substrate for P-glycoprotein and breast cancer resistance protein, but the clinical relevance of these interactions appears to be species-dependent [11] [12]. The in vitro-in vivo correlation for M1 formation and disposition shows good predictability in humans when using appropriate human-derived in vitro systems, but caution is required when extrapolating from preclinical species data [1] [11].

Human hepatic microsome studies provide reliable predictions for M1 formation kinetics, with in vitro data accurately reflecting the predominant role of carboxylesterases and the minimal contribution of cytochrome P450 enzymes observed in clinical studies [4] [1]. The correlation between in vitro metabolite identification and in vivo metabolite profiles demonstrates excellent agreement, with all major metabolites identified in human plasma, urine, and feces being consistent with in vitro predictions using human liver microsomes [1]. This strong correlation supports the use of human in vitro systems for predicting the metabolic fate of niraparib and the formation of M1 in clinical populations [1].

Data Tables

| Metabolite | Retention Time (min) | Plasma AUC (%) | Urine Excretion (%) | Feces Excretion (%) | Molecular Formula |

|---|---|---|---|---|---|

| M1 (Amide hydrolysed niraparib) | 17 | 9.3 | 20.0 | 2.4 | C₁₉H₁₉N₃O₂ |

| M10(1) (M1-glucuronide) | 9 | 6.0 | | ND | C₂₅H₂₉N₃O₈ | |

| M10(2) (M1-glucuronide) | 12 | 26.8 | 6.2 | ND | C₂₅H₂₉N₃O₈ |

| M10(3) (M1-glucuronide) | 14 | 22.9 | | ND | C₂₅H₂₉N₃O₈ | |

| Methylated M1 | 31 | 2.5 | ND | ND | C₂₀H₂₁N₃O₂ |

| Enzyme System | Role in M1 Formation | Contribution Level | Subcellular Location |

|---|---|---|---|

| Carboxylesterases | Primary M1 formation | Major (>98% inhibition with CES inhibitors) | Liver microsomes |

| CYP1A2 | Minor oxidative metabolism | Minimal | Liver microsomes |

| CYP3A4 | Minor oxidative metabolism | Minimal | Liver microsomes |

| CYP2D6 | Minor oxidative metabolism | Minimal | Liver microsomes |

| Uridine 5'-diphospho-glucuronosyltransferases | M1 glucuronidation to M10 | Major for secondary metabolism | Liver microsomes |

| Species | Primary Metabolic Pathway | M1 Formation Pattern | Clinical Relevance |

|---|---|---|---|

| Human | Carboxylesterase-mediated hydrolysis | Virtually only primary pathway | Therapeutic target population |

| Rat | Oxidative metabolism prominent | Present with oxidative contributions | Preclinical toxicology model |

| Dog | High clearance pattern | Present with rapid clearance | Preclinical toxicology model |

| Mouse | Transporter-mediated effects | Present with efflux transporter influence | Preclinical efficacy model |